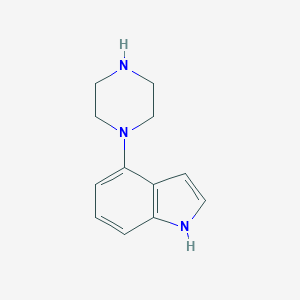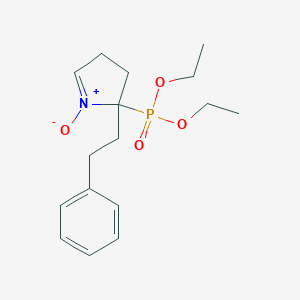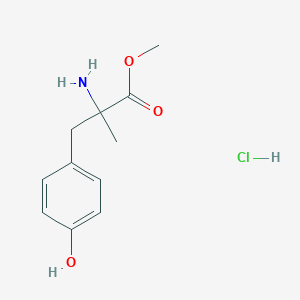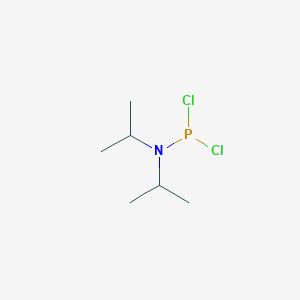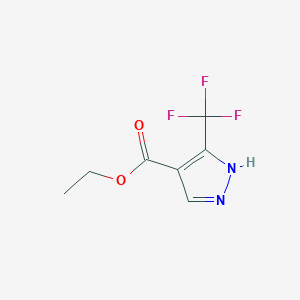
3-(Trifluorométhyl)pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Le 3-trifluorométhylpyrazole-4-carboxylate d'éthyle est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie . Il a une masse molaire de 208,14 g/mol et une formule chimique de C7H7F3N2O2 . Ce composé est connu pour son groupe trifluorométhyle unique, qui lui confère des propriétés chimiques distinctes.
Applications De Recherche Scientifique
Ethyl 3-trifluoromethylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a probe in biological studies.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 3-trifluoromethylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 3-trifluorométhylpyrazole-4-carboxylate d'éthyle peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l'éthyl 3-aminocrotonate avec l'anhydride trifluoroacétique en présence d'une base, suivie d'une cyclisation pour former le cycle pyrazole . Les conditions réactionnelles comprennent généralement une plage de température de 0 à 50 °C et un temps de réaction de 2 à 6 heures .
Méthodes de production industrielle
La production industrielle de 3-trifluorométhylpyrazole-4-carboxylate d'éthyle implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des méthodes de laboratoire. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-trifluorométhylpyrazole-4-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés correspondants de l'acide pyrazole-4-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxylate en un alcool ou un aldéhyde.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés de l'acide pyrazole-4-carboxylique, les alcools, les aldéhydes et les pyrazoles substitués .
Applications de la recherche scientifique
Le 3-trifluorométhylpyrazole-4-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction dans la synthèse de divers composés organiques et médicaments.
Biologie : Le composé est utilisé dans les tests biochimiques et comme sonde dans les études biologiques.
Médecine : Il sert d'intermédiaire dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Le composé est utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité
Mécanisme d'action
Le mécanisme d'action du 3-trifluorométhylpyrazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle augmente la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes cellulaires. Il peut inhiber ou activer les enzymes en se liant à leurs sites actifs, modulant ainsi les voies biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Trifluorométhylpyrazole-4-carboxamide d'éthyle
- Acide 3-trifluorométhylpyrazole-4-carboxylique d'éthyle
- 3-Trifluorométhylpyrazole-4-carboxylate de méthyle
Unicité
Le 3-trifluorométhylpyrazole-4-carboxylate d'éthyle est unique en raison de son groupe ester éthylique, qui lui confère des propriétés de solubilité et de réactivité distinctes par rapport à ses analogues. Le groupe trifluorométhyle améliore également sa stabilité et sa lipophilie, ce qui en fait un composé précieux dans diverses applications de recherche .
Propriétés
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXIHSAEOXPAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344346 | |
| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155377-19-8 | |
| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

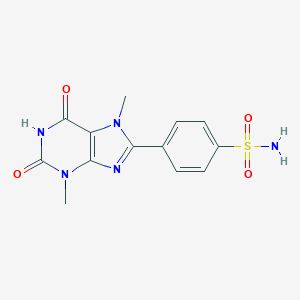
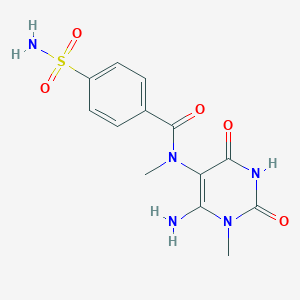
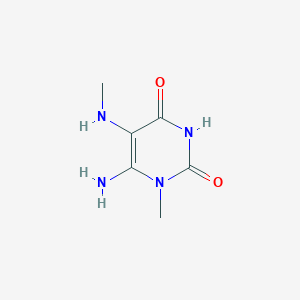

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
